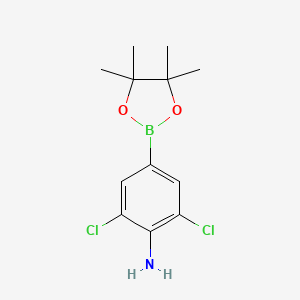

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Descripción general

Descripción

“2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the CAS Number: 1003298-87-0. It has a molecular weight of 288.97 and its IUPAC name is 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol .

Molecular Structure Analysis

The molecular formula of this compound is C12H15BCl2O3 . It contains a boron atom connected to an oxygen atom and two methyl groups, forming a dioxaborolane ring. This ring is attached to a phenol group, which is further substituted with two chlorine atoms .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It is stored under an inert atmosphere . The predicted boiling point is 542.8±50.0 °C and the predicted density is 1.25±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

A study by Wu et al. (2021) focuses on the synthesis and structural characterization of compounds including 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline derivatives. Their structural features were elucidated through spectroscopy (FT-IR, 1H NMR, 13C NMR, MS) and X-ray diffraction, supported by DFT calculations. This research aids in understanding the molecular configuration and electronic properties of such compounds, contributing to the development of advanced materials with specific optical and electronic functionalities Qing-mei Wu, Yumei Chen, Dong-Mei Chen, Zhixu Zhou, (2021).

Advanced Material Applications

In another study, Beaupré et al. (2006) reported the use of a related compound in the development of new electrochromic polymers. The polymers were synthesized through the Suzuki−Miyaura cross-coupling reaction, showcasing the compound's role in facilitating the creation of materials for electrochromic cells. Such applications demonstrate the potential of these compounds in the fabrication of smart windows and displays with tunable optical properties S. Beaupré, A. Dumas, M. Leclerc, (2006).

Photophysical Properties and Electroluminescence

Vezzu et al. (2010) explored the photophysical and electroluminescence properties of platinum complexes derived from aniline compounds. These complexes exhibited high luminescence and were investigated for their potential in organic light-emitting diode (OLED) applications. The study highlights the importance of such compounds in the development of materials for energy-efficient lighting and displays Dileep A. K. Vezzu, J. Deaton, James S. Jones, L. Bartolotti, Caleb F. Harris, A. Marchetti, M. Kondakova, R. Pike, Shouquan Huo, (2010).

Chemical Sensing and Detection

Fu et al. (2016) developed a novel approach for the detection of hydrogen peroxide vapor, a compound of interest in security and environmental monitoring. By synthesizing derivatives of 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, they created sensitive fluorescent probes capable of rapidly detecting low concentrations of hydrogen peroxide vapor. This research opens new avenues for the development of highly sensitive detectors for explosives and environmental pollutants Yanyan Fu, Junjun Yao, W. Xu, Tianchi Fan, Zinuo Jiao, Qingguo He, D. Zhu, H. Cao, Jiangong Cheng, (2016).

Mecanismo De Acción

Mode of Action

Boronic acid derivatives like this compound are often used in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis . This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.

Biochemical Pathways

Boronic acid derivatives are known to be involved in various biochemical pathways, including signal transduction, enzyme catalysis, and cell adhesion . The compound’s effects on these pathways would depend on its specific targets and mode of action.

Pharmacokinetics

Boronic acids are generally well-absorbed and distributed in the body, and they can be metabolized through several pathways, including oxidation and conjugation . These properties could impact the compound’s bioavailability and therapeutic efficacy.

Action Environment

The action of 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be influenced by various environmental factors . For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals . These factors could in turn influence the compound’s efficacy and potential side effects.

Safety and Hazards

Propiedades

IUPAC Name |

2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BCl2NO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6H,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJITHMIVSKFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1532727.png)

![1-[(2-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1532728.png)

![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1532740.png)

![2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol](/img/structure/B1532742.png)